molecular formula C24H30ClN3O4S B2532161 N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-39-9

N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2532161
CAS RN: 898415-39-9
M. Wt: 492.03
InChI Key: AVVXDRUDAOIEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as CPTPO, is a compound that has been of interest to the scientific community due to its potential use in research related to the central nervous system.

Mechanism of Action

The exact mechanism of action of N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is not fully understood, but it is believed to act as an agonist for the sigma-1 receptor. Activation of the sigma-1 receptor has been shown to have a variety of effects on the central nervous system, including modulation of calcium signaling, regulation of ion channels, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can modulate calcium signaling, inhibit the activity of voltage-gated calcium channels, and modulate the release of neurotransmitters such as dopamine and glutamate. In vivo studies have shown that this compound can induce antinociception, reduce anxiety-like behavior, and improve memory function.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using this compound is its potential toxicity, which requires careful handling of the compound and adherence to safety protocols.

Future Directions

For research on N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide include the development of more selective sigma-1 receptor ligands and investigation of its potential therapeutic applications.

Synthesis Methods

The synthesis of N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves the reaction of 4-chlorophenethylamine with 1-tosylpiperidine-2-ol to form the intermediate product, which is then reacted with oxalyl chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful handling of the chemicals involved and expertise in organic chemistry.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has been used in scientific research for its potential as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the central nervous system and is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the receptor's function.

properties

IUPAC Name

N'-[2-(4-chlorophenyl)ethyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O4S/c1-18-5-11-22(12-6-18)33(31,32)28-17-3-2-4-21(28)14-16-27-24(30)23(29)26-15-13-19-7-9-20(25)10-8-19/h5-12,21H,2-4,13-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVXDRUDAOIEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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